2,4-Dimethoxybenzenesulfonamide

Catalog No.
S725618
CAS No.
51770-71-9
M.F
C8H11NO4S
M. Wt
217.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethoxybenzenesulfonamide

CAS Number

51770-71-9

Product Name

2,4-Dimethoxybenzenesulfonamide

IUPAC Name

2,4-dimethoxybenzenesulfonamide

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

InChI

InChI=1S/C8H11NO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3,(H2,9,10,11)

InChI Key

MGHCDRVTMABICG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N)OC

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N)OC

2,4-Dimethoxybenzenesulfonamide is an organic compound featuring a sulfonamide functional group attached to a benzene ring that is further substituted with two methoxy groups at the 2 and 4 positions. Its molecular formula is C10H13NO4SC_{10}H_{13}NO_4S, and it has a molecular weight of approximately 245.28 g/mol. This compound is known for its diverse chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Organic Synthesis:

The presence of functional groups like sulfonamide and methoxy suggests potential applications in organic synthesis. Sulfonamides are versatile functional groups commonly used as protecting groups for amines in various organic reactions. Additionally, methoxy groups can participate in various reactions like nucleophilic substitution and etherification, making the molecule a potential building block for other complex organic compounds.

Medicinal Chemistry:

The structural similarity of 2,4-Dimethoxybenzenesulfonamide to known bioactive compounds like sulfa drugs and sulfonylureas warrants further investigation. Sulfa drugs are a class of antibiotics that have been used to treat bacterial infections, while sulfonylureas are a class of drugs used to treat type 2 diabetes. However, it is crucial to emphasize that these are purely hypothetical applications based on structural similarities, and further research is necessary to determine any potential medicinal properties of 2,4-Dimethoxybenzenesulfonamide.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonyl derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can convert the sulfonamide group into an amine.
  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under basic conditions.

These reactions highlight the compound's versatility in synthetic chemistry, allowing for modifications that can enhance its biological activity or alter its physical properties.

2,4-Dimethoxybenzenesulfonamide exhibits significant biological activity, particularly as an enzyme inhibitor. The sulfonamide moiety is known for its ability to interact with various biological targets, including enzymes involved in metabolic pathways. Research indicates that compounds with similar structures can inhibit specific enzymes, influencing physiological processes such as inflammation and microbial growth.

In addition to its enzyme inhibitory effects, this compound has been studied for potential antibacterial and antifungal properties, making it a candidate for therapeutic applications.

The synthesis of 2,4-dimethoxybenzenesulfonamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-dimethoxybenzenesulfonyl chloride and an appropriate amine (e.g., aniline).
  • Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
  • Temperature Control: The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
  • Purification: After completion of the reaction, the product is purified through recrystallization or chromatography.

This method allows for efficient production of 2,4-dimethoxybenzenesulfonamide with high yield and purity.

2,4-Dimethoxybenzenesulfonamide has several notable applications:

  • Medicinal Chemistry: Due to its biological activity, it is explored as a potential drug candidate for treating bacterial infections and inflammatory diseases.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and metal complexes.
  • Research Tool: The compound is used in biochemical research to study enzyme mechanisms and interactions due to its inhibitory effects on specific enzymes.

Interaction studies involving 2,4-dimethoxybenzenesulfonamide focus on its binding affinity to various enzymes and receptors. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to elucidate these binding interactions. The sulfonamide group plays a crucial role in forming hydrogen bonds with target proteins, influencing their activity and potentially leading to therapeutic effects.

Several compounds share structural similarities with 2,4-dimethoxybenzenesulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(3-chlorophenyl)-2,4-dimethoxybenzenesulfonamideChlorine substitution on phenyl ringInfluences reactivity and biological activity
N-(4-bromophenyl)-2,4-dimethoxybenzenesulfonamideBromine substitutionPotentially different pharmacokinetics
N-(3-bromophenyl)-2,5-dimethoxybenzenesulfonamideDifferent methoxy positioningVariation in biological activity due to substituent effects

Uniqueness

The uniqueness of 2,4-dimethoxybenzenesulfonamide lies in the specific positioning of the methoxy groups on the benzene ring and the sulfonamide functional group. This arrangement enhances its solubility and interaction with biological targets compared to similar compounds. Additionally, variations in substituents (such as halogens) can significantly affect its chemical reactivity and biological profile.

XLogP3

0.1

Wikipedia

2,4-dimethoxybenzenesulfonamide

Dates

Modify: 2023-08-15

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